2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Description
This compound is a pyrroloquinoxaline derivative featuring a 3,4,5-trimethoxybenzyl substituent at the 1-position and a nitrile group at the 3-position. The trimethoxybenzyl group contributes to electron-rich aromaticity, while the nitrile moiety may participate in protonation or donor-acceptor interactions in acidic environments.
Properties
IUPAC Name |
2-amino-1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-27-16-8-12(9-17(28-2)19(16)29-3)11-26-20(23)13(10-22)18-21(26)25-15-7-5-4-6-14(15)24-18/h4-9H,11,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZYOFHBJMKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent to form the pyrroloquinoxaline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities and reaction mechanisms.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel anticancer, antimicrobial, and anti-inflammatory agents.
Industry: In industrial applications, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with 2-Amino-1-(4-Aminophenyl)-1H-Pyrrolo[2,3-b]quinoxaline-3-Carbonitrile (AHPQC)
Structural Differences :
- Substituent: AHPQC has a 4-aminophenyl group, whereas the target compound features a 3,4,5-trimethoxybenzyl group.
- Functional Groups : AHPQC includes a primary amine on the phenyl ring, while the target compound has three methoxy (-OCH₃) groups.
Functional Performance :
- Corrosion Inhibition: AHPQC demonstrates 91% inhibition efficiency for C38 steel in 1 M HCl via mixed adsorption (physisorption and chemisorption) . The amino group protonates in acidic media, enabling electrostatic interactions with the metal surface .
- Adsorption Mechanism: AHPQC follows the Langmuir isotherm with ΔG°ads ≈ -14 kJ/mol, indicative of physisorption-dominated binding . XPS confirms chemisorption via interactions between nitrogen atoms (quinoxaline, amine) and the steel surface .
Hypothesized Differences :
- However, the absence of a protonatable amine could reduce electrostatic interactions compared to AHPQC.
Comparison with 2-Amino-1-(2-Methoxyethyl)-1H-Pyrrolo[2,3-b]quinoxaline-3-Carbonitrile
Structural Differences :
- Substituent : A methoxyethyl (-CH₂CH₂OCH₃) group replaces the aromatic benzyl moiety.
Functional Implications :
- The aliphatic substituent likely reduces π-orbital interactions with metal surfaces, diminishing corrosion inhibition efficacy compared to aromatic analogs like AHPQC or the target compound. No performance data is available in the evidence, but structural trends suggest weaker adsorption .
Comparison with Carboxamide Derivatives
Example: 2-Amino-N-(3-Methoxypropyl)-1-[(E)-(3,4,5-Trimethoxybenzylidene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide . Structural Differences:
- Functional Group : A carboxamide (-CONH-) replaces the nitrile (-CN) group.
Functional Implications :
- The nitrile group in the target compound could enhance chemisorption via protonation to a nitrilium ion in acidic media .
Key Research Findings and Data Tables
Table 1: Comparative Inhibition Efficiency and Adsorption Properties
Table 2: Structural Impact on Functional Performance
| Feature | Target Compound | AHPQC | Methoxyethyl Derivative |
|---|---|---|---|
| Aromatic Substituent | Yes (trimethoxybenzyl) | Yes (4-aminophenyl) | No (aliphatic) |
| Protonatable Groups | Nitrile | Amine + nitrile | Nitrile |
| Electron-Donating Effects | High (three -OCH₃) | Moderate (-NH₂) | Low (-OCH₃ on alkyl) |
Mechanistic Insights and Hypotheses
- Trimethoxybenzyl Group : The electron-donating methoxy groups may enhance π-backbonding with metal surfaces, stabilizing adsorbed layers. However, the lack of protonation sites (unlike AHPQC’s -NH₂) might limit electrostatic interactions .
- Nitrile Group : Protonation to a nitrilium ion in acidic media could facilitate chemisorption, as seen in AHPQC’s nitrile .
Biological Activity
The compound 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a pyrroloquinoxaline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.35 g/mol
The structural features that contribute to its biological activity include the pyrroloquinoxaline core and the trimethoxybenzyl substituent.
Antioxidant Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that similar compounds effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The radical scavenging capacity of these compounds is comparable to established antioxidants like Trolox and gallic acid.
Anticancer Activity
Pyrrolo[2,3-b]quinoxalines have been identified as promising anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives of 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline have been tested against breast and lung cancer cells, revealing IC values in the micromolar range . The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antibacterial Activity
Antibacterial properties have also been reported for pyrroloquinoxaline derivatives. A series of tests against Gram-positive and Gram-negative bacteria showed varying degrees of activity. The compound's efficacy was particularly notable against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as a lead compound for antibiotic development .
Anti-inflammatory Activity
In addition to its antioxidant and antibacterial properties, this compound has shown anti-inflammatory effects in animal models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation . This activity positions it as a candidate for treating inflammatory diseases.
Case Study 1: Antioxidant Evaluation
A recent study synthesized several pyrroloquinoxaline derivatives and evaluated their antioxidant activity using the DPPH assay. Among them, the compound demonstrated superior radical scavenging ability compared to traditional antioxidants .
Case Study 2: Anticancer Mechanism Investigation
In a controlled experiment involving human cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of caspase-3 activation in treated cells .
Case Study 3: Antibacterial Testing
A series of antibacterial assays were conducted where the compound exhibited significant inhibition against various bacterial strains. The results indicated a dose-dependent response with promising MIC values suggesting further investigation into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
